molecular formula C20H15N3O B5884037 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one CAS No. 6055-75-0

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one

Cat. No.: B5884037
CAS No.: 6055-75-0
M. Wt: 313.4 g/mol
InChI Key: FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one (CAS 304001-90-9) is an organic compound featuring a quinazolinone core, a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities . This specific derivative has a molecular formula of C20H15N3O and a molecular weight of 313.35 g/mol . Quinazolinone derivatives are extensively studied as potential anticancer agents, with many demonstrating a powerful capacity to inhibit key signaling pathways involved in tumor progression . A primary mechanism of action for this class of compounds is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . The overactivation of these receptors is a hallmark of many cancer cells, governing processes like proliferation, survival, and angiogenesis . Novel quinazolinone-based derivatives, structurally related to this compound, have recently been designed and shown to be potent EGFR inhibitors, inducing apoptosis and cell cycle arrest in cancer cells . The quinazolinone scaffold is a privileged structure in drug discovery, also found in FDA-approved drugs like erlotinib, underscoring its therapeutic relevance . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)-3-pyridin-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356708
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-75-0
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Characterization and Structural Elucidation Techniques Applied to 3 Pyridin 2 Yl 2 P Tolyl 3h Quinazolin 4 One

Spectroscopic Analysis Methods for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the molecular structure through the interaction of electromagnetic radiation with the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. For 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one, the aromatic protons on the quinazolinone, p-tolyl, and pyridine (B92270) rings are expected to appear in the downfield region of the spectrum (typically δ 7.0–8.7 ppm). The methyl (–CH₃) protons of the p-tolyl group would resonate at a higher field, appearing as a characteristic singlet around δ 2.4 ppm. The integration of these signals would correspond to the number of protons in each distinct environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the quinazolinone ring is a key diagnostic signal, typically found far downfield (around δ 162 ppm). nih.gov The carbons of the three aromatic rings would produce a series of signals in the δ 115–155 ppm range. The methyl carbon of the p-tolyl group would be observed in the upfield region, typically around δ 21 ppm. nih.gov

2D NMR Experiments : To definitively assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum establishes correlations between adjacent protons, while an HSQC spectrum links each proton to its directly attached carbon atom, leaving no ambiguity in the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data

Assignment¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Quinazolinone Aromatic-H7.45 - 8.30 (m)120.5 - 148.0
p-Tolyl Aromatic-H7.30 - 7.50 (m)128.5 - 140.0
p-Tolyl -CH₃~2.4 (s)~21.5
Pyridine Aromatic-H7.35 - 8.70 (m)120.0 - 153.0
Quinazolinone C=O-~162.2
Quinazolinone C=N-~155.9

Note: The data presented are typical expected values based on structurally similar compounds and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent would be the strong stretching vibration of the amide carbonyl group (C=O) of the quinazolinone ring, which is expected in the region of 1680–1695 cm⁻¹. Other key signals include the C=N stretching vibration around 1610 cm⁻¹ and multiple bands in the 1450–1600 cm⁻¹ region corresponding to C=C stretching within the aromatic rings. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the tolyl's methyl group would appear just below 3000 cm⁻¹. rsc.orgnist.gov

Table 2: Key Infrared Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3050 - 3100Stretching
Aliphatic C-H (in CH₃)2920 - 2980Stretching
Amide C=O1680 - 1695Stretching
C=N (Iminé)1605 - 1615Stretching
Aromatic C=C1450 - 1600Stretching

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. For this compound, with a molecular formula of C₂₂H₁₇N₃O, the calculated monoisotopic mass is 339.1372 Da. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass. nih.govmdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatography is fundamental for both the purification of the final compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is the premier technique for assessing the purity of non-volatile organic compounds. The sample would typically be analyzed on a reversed-phase column (such as a C18) using a mobile phase, for instance, a gradient mixture of acetonitrile (B52724) and water. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration, allowing for quantitative purity assessment, often exceeding 95% for well-purified materials.

Gas Chromatography (GC) : Due to the relatively high molecular weight and potential for thermal instability of quinazolinone derivatives, GC is generally less suitable than HPLC. It would require high inlet and oven temperatures to ensure volatilization, which could risk decomposition of the compound. Therefore, HPLC is the preferred chromatographic method for both analysis and purification.

Mechanistic Investigations of Biological Activities of 3 Pyridin 2 Yl 2 P Tolyl 3h Quinazolin 4 One and Analogues

In Vitro Studies on Molecular Targets and Cellular Pathways

In vitro investigations are crucial for identifying the direct molecular targets of a compound and understanding the initial biochemical events that trigger a cellular response. For quinazolinone derivatives, these studies have centered on key proteins involved in cell signaling, DNA repair, and proliferation.

Enzyme Inhibition Assays (e.g., Kinases, Poly(ADP-ribose) Polymerase (PARP), Thymidylate Synthase)

The quinazolin-4(3H)-one core structure has been identified as a versatile scaffold for the development of potent enzyme inhibitors. nih.govbezmialem.edu.tr

Kinase Inhibition: Analogues of 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one have demonstrated significant inhibitory activity against multiple tyrosine protein kinases, which are critical regulators of cell growth, differentiation, and survival. nih.gov A series of quinazolin-4(3H)-one derivatives showed potent, comparable inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR2). nih.gov For instance, certain compounds exhibited strong inhibition of CDK2, with IC50 values similar to the established inhibitor imatinib. nih.gov Similarly, excellent inhibitory activity was observed against HER2 and EGFR. nih.gov Molecular docking studies suggest that these compounds can act as ATP-competitive or non-competitive inhibitors, interacting with key residues within the kinase domain. nih.gov Other studies have identified quinazolin-4(3H)-one derivatives as inhibitors of Aurora Kinase A, a key regulator of the cell cycle, in non-small cell lung cancer (NSCLC) cells. mdpi.com Hybrid compounds incorporating the quinazolin-4-one structure have also been developed as dual inhibitors of EGFR and BRAFV600E. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The quinazolinone scaffold has been effectively utilized to design inhibitors of Poly(ADP-ribose) Polymerase (PARP), an enzyme central to DNA repair. researchgate.net Targeting PARP is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. researchgate.netmdpi.com Several novel quinazoline-2,4(1H,3H)-dione and 4-hydroxyquinazoline (B93491) derivatives have been synthesized and shown to be potent PARP-1 and PARP-2 inhibitors, with some compounds displaying IC50 values in the low nanomolar range, comparable to the clinical inhibitor Olaparib. researchgate.netmdpi.comnih.gov

Thymidylate Synthase Inhibition: While the quinazolinone scaffold is known for its broad biological activities, specific data on the inhibition of thymidylate synthase by this compound or its close analogues is not extensively detailed in the provided research.

Enzyme Inhibition Data for Quinazolinone Analogues

Compound ClassTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Quinazolin-4(3H)-one derivative 2iCDK20.173 ± 0.012Imatinib0.131 ± 0.015
Quinazolin-4(3H)-one derivative 3iCDK20.177 ± 0.032Imatinib0.131 ± 0.015
Quinazolin-4(3H)-one derivative 3iHER20.079 ± 0.015Lapatinib0.078 ± 0.015
Quinazolin-4(3H)-one derivative 2iEGFR0.097 ± 0.019Erlotinib0.056 ± 0.012
Quinazolinone derivative 12cPARP-10.03038Olaparib0.02789
4-Hydroxyquinazoline derivative B1PARP-10.06381 ± 0.00212Olaparib-

Receptor Binding Profiling and Ligand-Target Interaction Studies

The quinazolinone framework is a constituent of molecules known to interact with various receptors. For example, derivatives of the related quinazoline-2,4-dione scaffold act as antagonists for the AMPA/kainate receptor, P2Y12 receptor, and 5-HT2 receptor. nih.gov

Molecular docking studies have provided significant insights into the ligand-target interactions of quinazolinone analogues at the atomic level. For kinase inhibition, docking analyses revealed that compounds can bind to the ATP-binding site of EGFR, interacting with key residues of the DFG motif, such as Asp855. nih.gov In the case of HER2, interactions have been identified with residues like Met801 and Leu800. nih.gov For PARP inhibition, crystal structures of a quinazoline-2,4(1H,3H)-dione derivative bound to PARP-1 and PARP-2 have revealed specific binding features, providing a structural basis for their inhibitory activity and a roadmap for further optimization. nih.gov

Protein-Ligand Interaction Analyses through Biophysical Techniques

A variety of biophysical techniques are essential for a comprehensive understanding of the interactions between small molecules like quinazolinone derivatives and their protein targets. frontiersin.org While specific biophysical data for this compound is limited, the methodologies are well-established for its analogues.

X-ray crystallography has been successfully used to solve the structures of quinazolinone analogues in complex with their target enzymes, such as PARP-1 and PARP-2. nih.gov These structures provide high-resolution details of the binding mode, including hydrogen bonds and hydrophobic interactions that are critical for affinity and selectivity. Other techniques such as Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), as well as the stoichiometry of the interaction. frontiersin.org Surface Plasmon Resonance (SPR) is another powerful technique for studying the kinetics of binding, providing real-time data on the association (ka) and dissociation (kd) rates. Fluorescence-based assays, like fluorescence polarization, are also widely used for quantifying binding affinity, particularly in high-throughput screening formats. frontiersin.org

Cell-Based Assays for Mechanistic Insights (Excluding Clinical Human Trial Data)

Cell-based assays bridge the gap between molecular-level interactions and physiological outcomes, offering insights into a compound's effect on complex cellular processes within a more biologically relevant context.

Cellular Proliferation and Viability Assays (e.g., Growth Inhibition in Cancer Cell Lines)

A significant body of research has demonstrated the antiproliferative and cytotoxic effects of quinazolinone analogues across a diverse panel of human cancer cell lines. oncolines.comcriver.com These compounds have shown potent growth-inhibitory activity against cancers of the breast (MCF-7), ovary (A2780), lung (H1975, A549), prostate (PC3, DU145), and colon (HT-29), among others. nih.govmdpi.comnih.govresearchgate.net

For example, a series of quinazolin-4(3H)-one derivatives exhibited cytotoxicity against MCF-7 and A2780 cell lines that was, in some cases, many folds more potent than the reference drug lapatinib. nih.gov Similarly, quinazolinone-thiazole hybrids were effective at inhibiting the growth of PC3, MCF-7, and HT-29 cells in a dose-dependent manner. nih.gov Another study on 2,3-dihydroquinazolin-4(1H)-one analogues found them to be broad-spectrum cytotoxic agents, with some compounds showing sub-micromolar potency and one exhibiting activity below 50 nM against five different cell lines. nih.gov The antiproliferative activity is a direct consequence of the enzymatic inhibition described previously, leading to the disruption of critical cellular pathways.

Preclinical Evaluation of Anti-Inflammatory Activity (Excluding Clinical Human Trial Data)

The preclinical assessment of anti-inflammatory efficacy for quinazolinone derivatives frequently employs in vivo models that mimic aspects of the inflammatory response. A commonly utilized model is the carrageenan-induced paw edema assay in rodents, which allows for the evaluation of a compound's ability to reduce acute inflammation. Research on various 2,3-disubstituted quinazolin-4(3H)-ones has demonstrated their potential to significantly inhibit paw edema, indicating their anti-inflammatory capabilities. nih.govfabad.org.trniscpr.res.in For instance, a study on a series of 2,3-diaryl-4(3H)-quinazolinones, which share the core structure of the target compound, revealed that some derivatives exhibit mild to moderate anti-inflammatory effects in this model. researchgate.net Specifically, 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone, an analogue bearing the same 3-(4-tolyl) substitution as the subject compound, demonstrated a discernible, albeit mild, anti-inflammatory response. researchgate.net

Furthermore, research into 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones has also indicated positive outcomes in preclinical anti-inflammatory screening. nih.gov This suggests that the presence of the pyridin-2-yl group at the 3-position, a key feature of the title compound, is compatible with anti-inflammatory activity.

The inflammatory cascade is orchestrated by a complex network of pro-inflammatory mediators, including cytokines and nitric oxide (NO). The overproduction of these molecules is a hallmark of many inflammatory conditions. While specific data on the effect of this compound on cytokine and NO production is not available, studies on related quinazolinone structures suggest a potential for such modulatory activity. The anti-inflammatory effects of many compounds are, in part, attributed to their ability to suppress the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), as well as inhibiting the production of nitric oxide by inducible nitric oxide synthase (iNOS). The general anti-inflammatory properties observed in analogues point towards a possible, yet unconfirmed, role in the regulation of these critical mediators.

A primary mechanism through which many anti-inflammatory drugs exert their effects is the inhibition of enzymes involved in the synthesis of inflammatory mediators. Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively.

Several studies have investigated the COX-inhibitory potential of 2,3-disubstituted quinazolinone derivatives. Research on a series of 2,3-diaryl-4(3H)-quinazolinones demonstrated that some of these compounds possess cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net Notably, 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone showed a maximum COX-2 inhibition of 27.72% at a concentration of 22 µM. researchgate.net This finding is particularly relevant as it suggests that the 2-p-tolyl moiety of the title compound may contribute to COX-2 inhibition.

The table below summarizes the COX-2 inhibitory activity of a representative analogue.

CompoundConcentration (µM)% COX-2 Inhibition
2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone2227.72

Data sourced from a study on 2,3-diaryl-4(3H)-quinazolinones. researchgate.net

While direct evidence for the inhibition of lipoxygenases by this compound is lacking, the broader class of quinazolinone derivatives has been explored for this activity. nih.govnih.gov The potential for dual inhibition of both COX and LOX pathways is a desirable characteristic for anti-inflammatory agents, as it may offer a broader spectrum of activity and potentially a better safety profile. Further investigation is required to determine if the title compound or its close analogues possess this dual inhibitory capability.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Pyridin 2 Yl 2 P Tolyl 3h Quinazolin 4 One Derivatives

Impact of Substituents on the Quinazolinone Ring (C2, C4, C6, C8 Positions) on Biological Response

General SAR studies on various 2,3-disubstituted quinazolin-4(3H)-ones have demonstrated that substitutions at the C2, C6, and C8 positions of the quinazolinone ring can significantly modulate biological activity. For instance, in some series of quinazolinone derivatives, the introduction of small, lipophilic groups at the C2 position has been shown to enhance anticancer activity.

Substitutions on the benzene (B151609) ring of the quinazolinone nucleus, particularly at the C6 and C8 positions, have also been explored in other quinazolinone series. The introduction of halogen atoms, such as bromine or chlorine, at these positions has, in some cases, led to an increase in antimicrobial or cytotoxic activities. However, it is crucial to note that these findings are not specific to the 3-pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one scaffold and direct extrapolation of these effects may not be accurate. The C4 position, featuring a carbonyl group, is fundamental to the quinazolinone structure, and modifications at this position are less common but can involve thio-substitution, which has been shown to alter the pharmacological profile in some analogs.

Role of Substituents on the p-Tolyl Moiety in Modulating Activity

The 2-p-tolyl group is another significant structural component of the target molecule. The methyl group on the phenyl ring can influence the molecule's lipophilicity and steric profile. However, there is a lack of specific studies investigating the impact of varying substituents on this p-tolyl moiety within the this compound framework. In broader studies of 2-aryl quinazolinones, the nature and position of substituents on the 2-aryl ring have been shown to be critical for activity. For example, the presence of electron-donating or electron-withdrawing groups can affect the electronic distribution of the entire molecule and its interaction with biological targets.

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of a molecule is a key determinant of its biological activity. For 2,3-disubstituted quinazolinones, the rotational freedom around the single bonds connecting the substituents at the C2 and N3 positions to the quinazolinone core allows for multiple conformations. A study on the rotational behavior about the N3-pyridyl bond in related 3-(pyridin-2-yl)quinazolin-4-one derivatives has been conducted, indicating a significant energy barrier to rotation. This suggests that the molecule may exist in preferred, relatively stable conformations. However, a detailed conformational analysis that directly correlates specific conformations of this compound with its biological activities has not been reported. Such an analysis would be crucial for understanding its mechanism of action at a molecular level and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analytics

QSAR modeling is a computational tool used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While several QSAR studies have been performed on various classes of quinazolinone derivatives to predict their anticancer, antimicrobial, or anti-inflammatory activities, no specific QSAR models have been developed for a series of this compound derivatives. researchgate.net The development of a robust QSAR model for this specific scaffold would require a dataset of analogs with varying substituents at different positions and their corresponding biological activity data. Such a model would be invaluable for predicting the activity of novel derivatives and for guiding the synthesis of compounds with improved therapeutic potential.

Computational and Theoretical Investigations of 3 Pyridin 2 Yl 2 P Tolyl 3h Quinazolin 4 One

Molecular Docking Simulations for Target Interaction and Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is employed to predict the binding mode and affinity of a small molecule ligand, such as 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one, to the active site of a target protein.

Interactive Data Table: Predicted Binding Interactions of this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypeDistance (Å)
MET793Hydrogen Bond2.1
LEU718Hydrophobic3.5
VAL726Hydrophobic3.8
LYS745Pi-Cation4.2
PHE856Pi-Pi Stacking4.5

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules.

These simulations can assess the stability of the predicted binding pose from docking studies. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the complex remains stable throughout the simulation. Furthermore, MD simulations can reveal important conformational changes in the protein upon ligand binding and provide insights into the energetics of the binding process through techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations.

Interactive Data Table: Key Metrics from a Hypothetical Molecular Dynamics Simulation

MetricValueInterpretation
Average Ligand RMSD1.5 ÅStable binding pose
Average Protein RMSD2.0 ÅNo significant conformational changes
Binding Free Energy (MM-PBSA)-45.5 kcal/molFavorable binding affinity

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. nih.gov These calculations can provide a wealth of information about the electronic structure, reactivity, and spectroscopic properties of this compound.

DFT can be used to determine the optimized geometry of the molecule, calculate its frontier molecular orbitals (HOMO and LUMO), and predict its reactivity through various descriptors. The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. Additionally, DFT calculations can be used to simulate spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of the compound.

Interactive Data Table: Selected DFT-Calculated Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment3.5 DPolarity of the molecule

Pharmacophore Modeling and Virtual Screening Strategies for Identification of Novel Scaffolds

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand, such as this compound, in its bioactive conformation.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of novel chemical scaffolds that are likely to exhibit similar biological activity. This approach has been successfully used to identify new series of compounds with potential therapeutic effects. nih.gov

Interactive Data Table: Hypothetical Pharmacophore Model for this compound

FeatureTypeLocation
1Hydrogen Bond AcceptorPyridinyl Nitrogen
2Hydrogen Bond Donor(Potential for N-H if tautomer exists)
3Aromatic RingQuinazolinone Core
4Aromatic Ringp-Tolyl Group
5Hydrophobic CenterMethyl group of p-tolyl

Prediction of Pharmacokinetic Parameters (e.g., ADME Properties) through In Silico Modeling

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models have been developed to predict these properties based on the chemical structure of a compound.

These predictive models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. By identifying potential pharmacokinetic liabilities early in the drug discovery process, medicinal chemists can prioritize compounds with more favorable ADME profiles for further development. Various quinazolinone derivatives have been subjected to in silico ADME prediction to assess their drug-likeness. researchgate.net

Interactive Data Table: Predicted ADME Properties of this compound

ADME PropertyPredicted ValueDesirability
Oral Bioavailability> 80%High
Blood-Brain Barrier PermeationLowDependent on target
Plasma Protein Binding~95%High
CYP2D6 InhibitionNon-inhibitorFavorable
Lipinski's Rule of Five0 violationsDrug-like

Emerging Research Directions and Future Perspectives for 3 Pyridin 2 Yl 2 P Tolyl 3h Quinazolin 4 One

Development of Novel and Sustainable Synthetic Methodologies

Currently, there are no specific, novel, or sustainable synthetic methodologies reported in the literature exclusively for 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one. General methods for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones are well-documented and could theoretically be adapted for the synthesis of this specific compound. These methods often involve the condensation of N-substituted anthranilic acids or their derivatives with appropriate amides or the reaction of 2-substituted benzoxazinones with primary amines.

For instance, a plausible route could involve the reaction of 2-(p-toluoylamino)benzoic acid with 2-aminopyridine (B139424) or the condensation of 2-p-tolyl-3,1-benzoxazin-4-one with 2-aminopyridine. However, the optimization of reaction conditions, yields, and the development of more sustainable approaches, such as the use of green solvents or catalysts for this specific transformation, remain unexplored areas of research.

Exploration of Unconventional Biological Targets and Mechanisms of Action

The biological targets and mechanism of action for this compound have not been elucidated. Research on analogous structures suggests a wide range of potential activities. For example, various 2,3-disubstituted quinazolinones have been investigated as inhibitors of enzymes such as tyrosine kinases, or as agents that interact with DNA. nih.govnih.gov The presence of the pyridyl and tolyl moieties would significantly influence the molecule's steric and electronic properties, and thus its potential interactions with biological macromolecules. Future research would be necessary to screen this compound against a panel of biological targets to identify any potential therapeutic utility.

Application in Chemical Probe Development for Unraveling Biological Processes

Given the lack of information on its biological activity, this compound has not been developed or utilized as a chemical probe. The development of a chemical probe requires a molecule with high potency, selectivity, and a well-defined mechanism of action. As these fundamental properties are currently unknown for the subject compound, its application in chemical biology for the study of biological processes is not yet feasible.

Advanced Computational Design and Optimization Strategies for Enhanced Specificity

There are no published computational studies, such as molecular docking or quantitative structure-activity relationship (QSAR) analyses, that have been performed on this compound. Such studies are typically conducted once a lead compound with promising biological activity has been identified. Computational approaches could be valuable in the future to predict potential biological targets, optimize the structure for improved potency and selectivity, and understand its binding mode with a target protein.

Opportunities for Collaborative Research and Interdisciplinary Studies in Chemical Biology

The current void in the understanding of this compound presents a clear opportunity for future research. A collaborative, interdisciplinary approach would be essential to fully explore the potential of this compound. This could involve:

Synthetic Chemistry: Developing efficient and sustainable synthetic routes.

Pharmacology and Biochemistry: Screening the compound for a wide range of biological activities and identifying its molecular targets.

Computational Chemistry: Using in silico methods to guide drug design and optimization.

Chemical Biology: If promising activity is found, developing the compound into a chemical probe to investigate biological pathways.

Such a collaborative effort would be necessary to move from the current state of limited knowledge to a comprehensive understanding of the chemical and biological properties of this compound.

Q & A

Q. What are the standard synthetic routes for 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, analogous quinazolinone derivatives are prepared by reacting aldehydes (e.g., 4-chlorobenzaldehyde) with thioacetates, followed by hydrogenation or cyclization with reagents like 2,3-diazetidinone . Optimizing catalysts (e.g., Lewis acids) and solvents (e.g., DMF or ethanol) can improve yield and purity. Reaction temperature (80–120°C) and time (6–24 hours) are critical variables to monitor .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR (¹H and ¹³C) to confirm substituent positions and aromatic proton environments.
  • FT-IR for identifying functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for resolving stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Based on structurally similar quinazolinones:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319) .
  • Work in a fume hood to prevent inhalation (H335) .
  • Store in airtight containers away from oxidizers. Dispose via hazardous waste protocols .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for biological assays?

Solubility is assessed using graded solvent systems (e.g., DMSO for stock solutions). Polar aprotic solvents (DMF, DMSO) enhance solubility, while aqueous buffers (PBS) may require surfactants for in vitro studies. Partition coefficients (logP) predicted via HPLC or computational tools guide solvent selection .

Advanced Research Questions

Q. How can contradictory results in pharmacological activity studies (e.g., anti-inflammatory vs. inactivity) be resolved?

Contradictions may arise from assay variability (e.g., cell lines, IC₅₀ thresholds) or structural analogs with differing substituents. Strategies include:

  • Replicating assays under standardized conditions (e.g., LPS-induced inflammation models) .
  • Computational docking to compare binding affinities with target proteins (e.g., COX-2) .
  • Meta-analysis of SAR studies to identify critical functional groups (e.g., pyridinyl vs. phenyl substitutions) .

Q. What methodologies optimize regioselectivity in quinazolinone functionalization?

Regioselective modifications (e.g., at C-2 or C-4) require:

  • Protecting groups (e.g., Boc for amines) to direct electrophilic substitution .
  • Metal-catalyzed cross-coupling (e.g., Suzuki for aryl additions) .
  • Microwave-assisted synthesis to enhance reaction specificity and reduce byproducts .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Replace metabolically labile moieties (e.g., methyl groups) with bioisosteres (e.g., chlorine) .
  • Perform in vitro microsomal stability assays to validate modifications .

Q. What advanced techniques resolve crystallographic ambiguities in quinazolinone derivatives?

  • Single-crystal X-ray diffraction with high-resolution detectors (CCD or CMOS) .
  • DFT calculations to model electron density maps and validate bond angles/lengths .
  • Synchrotron radiation for weakly diffracting crystals .

Methodological Considerations Table

Research AspectKey MethodologyReference
Synthesis OptimizationCatalyst screening (e.g., ZnCl₂, Pd/C)
Biological EvaluationCOX-2 inhibition assays, murine models
Hazard MitigationGHS-compliant storage, fume hood use
Structural AnalysisX-ray crystallography, DFT modeling

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